Ethyl 3-(2',4'-dichlorobiphenyl-4-yl sulfonamido)benzoate
Overview
Description
Ethyl 3-(2’,4’-dichlorobiphenyl-4-yl sulfonamido)benzoate is a complex organic compound that features a biphenyl core substituted with chlorine atoms and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2’,4’-dichlorobiphenyl-4-yl sulfonamido)benzoate typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Chlorination: The biphenyl core is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the desired positions.
Sulfonamide Formation: The chlorinated biphenyl is reacted with a sulfonamide precursor, such as sulfonyl chloride, under basic conditions to form the sulfonamide group.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of Ethyl 3-(2’,4’-dichlorobiphenyl-4-yl sulfonamido)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl core, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The chlorine atoms on the biphenyl core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require a strong base, such as sodium hydride, and a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2’,4’-dichlorobiphenyl-4-yl sulfonamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure makes it suitable for use in the development of advanced materials, such as liquid crystals and polymers.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Ethyl 3-(2’,4’-dichlorobiphenyl-4-yl sulfonamido)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The biphenyl core and sulfonamide group are key structural features that facilitate these interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester with a single benzene ring.
2,4’-Dichlorobiphenyl: A biphenyl derivative without the sulfonamide and ester groups.
Sulfanilamide: A sulfonamide compound without the biphenyl and ester groups.
Uniqueness
Ethyl 3-(2’,4’-dichlorobiphenyl-4-yl sulfonamido)benzoate is unique due to its combination of a biphenyl core, chlorine substituents, a sulfonamide group, and an ester functionality. This combination imparts distinct chemical and physical properties, making it versatile for various applications.
Properties
IUPAC Name |
ethyl 3-[[4-(2,4-dichlorophenyl)phenyl]sulfonylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO4S/c1-2-28-21(25)15-4-3-5-17(12-15)24-29(26,27)18-9-6-14(7-10-18)19-11-8-16(22)13-20(19)23/h3-13,24H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGAZJLADQODNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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